![molecular formula C19H16ClNO2 B2818735 (3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid CAS No. 1217692-02-8](/img/structure/B2818735.png)
(3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid is a useful research compound. Its molecular formula is C19H16ClNO2 and its molecular weight is 325.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid represents a novel scaffold within the class of tetrahydroquinolines. Its unique structure has garnered attention for potential therapeutic applications, particularly in oncology and hormone receptor modulation. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and evaluation in various biological systems.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One notable method includes the modification of existing tetrahydroquinoline scaffolds to introduce the 4-chlorophenyl group and carboxylic acid functionality. The synthesis pathway often employs techniques such as:
- Nucleophilic substitutions
- Cyclization reactions
- Functional group transformations
These methods have been documented to yield high purity and yield of the target compound .
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays focusing on its anticancer properties and interaction with estrogen receptors.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity against several cancer cell lines. For instance:
- MCF-7 and MDA-MB-231 : These breast cancer cell lines were used to assess the cytotoxic effects of the compound. The results demonstrated a dose-dependent inhibition of cell proliferation with IC50 values indicating potent activity .
The proposed mechanism involves:
- Inhibition of Histone Deacetylases (HDACs) : The compound has been shown to selectively inhibit HDAC3, which is crucial for regulating gene expression involved in cancer progression. This inhibition leads to an increase in acetylated histones and subsequent activation of tumor suppressor genes .
- Estrogen Receptor Modulation : The compound's structure suggests potential binding affinity to estrogen receptors (ER), particularly ER-beta. This interaction may influence pathways related to hormone-sensitive cancers .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : A study reported that treatment with the compound led to a significant reduction in cell viability compared to untreated controls. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .
- Animal Model Evaluations : In vivo studies using xenograft models demonstrated that administration of the compound resulted in reduced tumor growth rates compared to controls. Tumor samples showed increased levels of acetylated histones, confirming HDAC inhibition .
Data Tables
Activity | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Antiproliferative | MCF-7 | 12.5 | HDAC3 Inhibition |
Antiproliferative | MDA-MB-231 | 15.0 | Apoptosis Induction |
Estrogen Receptor Binding | ER-beta | High Affinity | Modulation of Hormone Signaling |
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has indicated that quinoline derivatives exhibit notable antibacterial properties. For instance, modifications to the quinoline structure have enhanced antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli . The presence of the carboxylic acid moiety in (3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid may contribute to its efficacy as an antibacterial agent.
Anticancer Potential
Quinoline derivatives are also being explored for their anticancer properties. Studies have shown that certain modifications can lead to compounds that inhibit tumor growth by targeting specific cellular pathways. The unique structure of this compound may allow it to interact with cancer cell receptors or enzymes involved in proliferation .
Pharmacokinetic Studies
Pharmacokinetics plays a crucial role in determining the therapeutic effectiveness of any compound. Preliminary studies suggest that derivatives of quinoline exhibit improved pharmacokinetic properties such as enhanced bioavailability and metabolic stability. These characteristics are essential for developing effective oral medications .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is vital for drug development. The presence of the chlorophenyl group in this compound may enhance lipophilicity and facilitate better membrane permeability compared to other derivatives lacking this group .
Case Studies and Research Findings
- Antibacterial Evaluation :
- Anticancer Research :
Eigenschaften
IUPAC Name |
(3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c20-13-7-4-11(5-8-13)18-15-3-1-2-14(15)16-10-12(19(22)23)6-9-17(16)21-18/h1-2,4-10,14-15,18,21H,3H2,(H,22,23)/t14-,15+,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFQJSHIKCEXET-VKJFTORMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@@H]2[C@H]1[C@@H](NC3=C2C=C(C=C3)C(=O)O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.